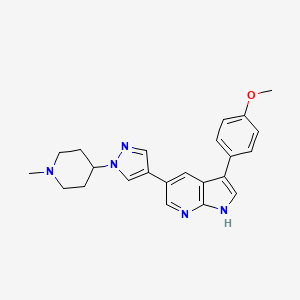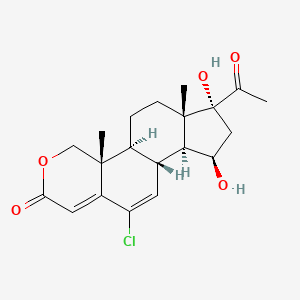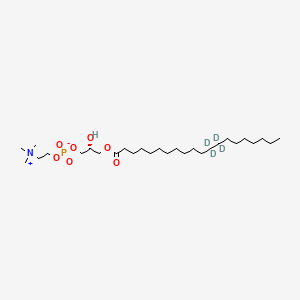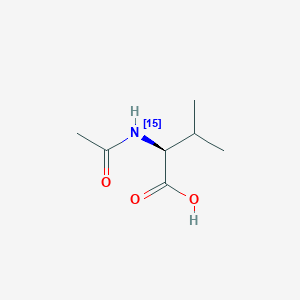![molecular formula C18H21ClN4O B12421083 [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is a deuterated derivative of a compound used in the synthesis of substituted dibenzodiazepines. This compound is an impurity in the synthesis of Clozepine, an antipsychotic medication. Its versatility renders it valuable for a diverse array of applications, ranging from organic synthesis to analytical method development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves several steps. The starting materials typically include 2-amino-4-chlorophenylamine and 4-methyl-1-piperazine. The reaction proceeds through a series of condensation and substitution reactions under controlled conditions, often involving catalysts and solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of antipsychotic medications.
Industry: Utilized in the development of analytical methods and quality control processes
Mechanism of Action
The mechanism of action of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves its interaction with specific molecular targets. It functions as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to GABA receptors, it impedes the binding of GABA, thereby inhibiting its action and affecting neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Clozapine: An antipsychotic medication with a similar structure but different pharmacological properties.
Piperazine: A compound with a cyclic amine structure, commonly used in various chemical syntheses
Uniqueness
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is unique due to its deuterated nature, which enhances its stability and allows for specific analytical applications. Its role as an impurity in the synthesis of Clozepine also highlights its importance in pharmaceutical research .
Properties
Molecular Formula |
C18H21ClN4O |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
[2-(2-amino-4-chloroanilino)phenyl]-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3/i8D2,9D2,10D2,11D2 |
InChI Key |
GDTYMTKNSABJKZ-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)










![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
